molecular formula C5H8S3 B14321187 4,4-Dimethyl-1,3-dithiolane-2-thione CAS No. 111185-38-7

4,4-Dimethyl-1,3-dithiolane-2-thione

Cat. No.: B14321187
CAS No.: 111185-38-7
M. Wt: 164.3 g/mol
InChI Key: QMQSSUMAIXESIR-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1,3-dithiolane-2-thione is an organosulfur compound characterized by a five-membered ring containing two sulfur atoms and a thione group

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1,3-dithiolane-2-thione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into dithiolane derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dithiolane derivatives.

    Substitution: Various substituted thione derivatives depending on the nucleophile used.

Scientific Research Applications

4,4-Dimethyl-1,3-dithiolane-2-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1,3-dithiolane-2-thione involves its interaction with various molecular targets and pathways. The thione group can act as a nucleophile, participating in reactions with electrophiles. Additionally, the sulfur atoms in the ring structure can form coordination complexes with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dithiolane-2-thione: Similar structure but without the dimethyl groups.

    1,3-Dithiane: Contains a six-membered ring with two sulfur atoms.

    Trithiocarbonates: Compounds with three sulfur atoms bonded to a central carbon atom.

Uniqueness

4,4-Dimethyl-1,3-dithiolane-2-thione is unique due to the presence of the dimethyl groups, which can influence its reactivity and stability compared to other similar compounds.

Properties

CAS No.

111185-38-7

Molecular Formula

C5H8S3

Molecular Weight

164.3 g/mol

IUPAC Name

4,4-dimethyl-1,3-dithiolane-2-thione

InChI

InChI=1S/C5H8S3/c1-5(2)3-7-4(6)8-5/h3H2,1-2H3

InChI Key

QMQSSUMAIXESIR-UHFFFAOYSA-N

Canonical SMILES

CC1(CSC(=S)S1)C

Origin of Product

United States

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